molecular formula C9H7IN2S B8421319 5-Iodo-4-phenyl-thiazol-2-ylamine

5-Iodo-4-phenyl-thiazol-2-ylamine

Cat. No. B8421319
M. Wt: 302.14 g/mol
InChI Key: GWJYQUZTPFCXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07973051B2

Procedure details

4-Phenyl-thiazol-2-ylamine (0.881 g, 5.00 mmol) was dissolved in 10 mL of CH2Cl2 and 2 mL of acetic acid and treated at 0° C. with iodine monochloride (5.25 mL of 1M in CH2Cl2, 1.05 eq.) and kept at this temperature for 0.5 h. Pouring onto crashed ice/Na2CO3, twofold extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, and evaporation to dryness produced 1.60 g of the title compound as dark brown gum, sufficiently pure to be used for the next step.
Quantity
0.881 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
5.25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]=[C:9]([NH2:12])[S:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O)(=O)C.[I:17]Cl>C(Cl)Cl>[I:17][C:11]1[S:10][C:9]([NH2:12])=[N:8][C:7]=1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0.881 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=C(SC1)N
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
5.25 mL
Type
reactant
Smiles
ICl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Pouring
EXTRACTION
Type
EXTRACTION
Details
ice/Na2CO3, twofold extraction with ethyl acetate
WASH
Type
WASH
Details
washing with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate, and evaporation to dryness

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
IC1=C(N=C(S1)N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.